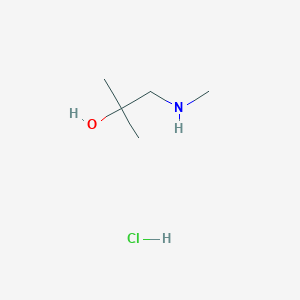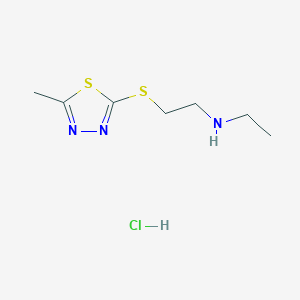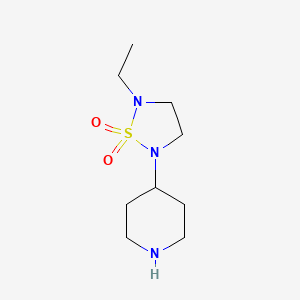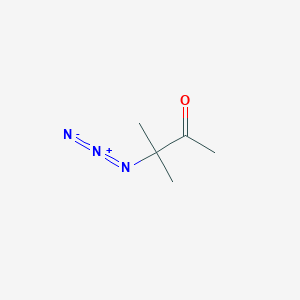
1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride
Übersicht
Beschreibung
Compounds like “1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride” belong to a class of organic compounds known as amines, which contain a nitrogen atom attached to hydrocarbon groups . The “2-Fluorophenyl” part indicates the presence of a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached at the 2nd position . The “3,3-dimethylbutan-1-amine” part suggests a butane structure (4 carbon atoms in a row) with an amine group at one end and two methyl groups attached to the 3rd carbon .
Synthesis Analysis
The synthesis of such compounds often involves reactions like nucleophilic substitution, reduction, or C–H functionalization . The exact method would depend on the specific reactants and conditions.Molecular Structure Analysis
The molecular structure of a compound like this would consist of a phenyl ring with a fluorine atom, a butane chain with two methyl groups, and an amine group . The exact structure would need to be confirmed using techniques like nuclear magnetic resonance (NMR) or X-ray crystallography.Chemical Reactions Analysis
Amines can participate in a variety of chemical reactions. They can act as bases, reacting with acids to form salts . They can also undergo reactions with electrophiles due to the lone pair of electrons on the nitrogen .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact structure. Amines generally have higher boiling points than similar-sized molecules due to their ability to form hydrogen bonds . The presence of the fluorine atom might also affect the compound’s reactivity and polarity .Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-3,3-dimethylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN.ClH/c1-12(2,3)8-11(14)9-6-4-5-7-10(9)13;/h4-7,11H,8,14H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVPIQGCQZHCTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C1=CC=CC=C1F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one](/img/structure/B1471387.png)






